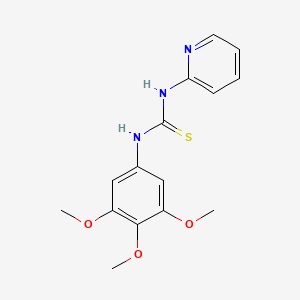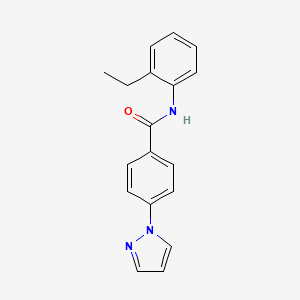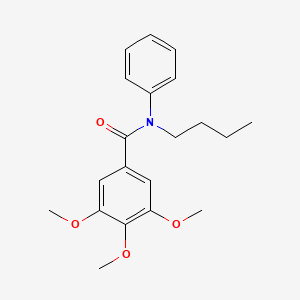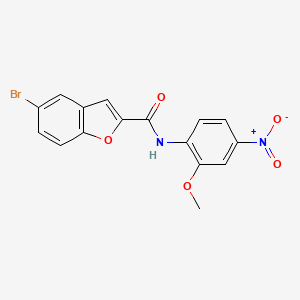
N-(2-PYRIDYL)-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA
Descripción general
Descripción
N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea: is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridinyl group attached to one nitrogen atom and a trimethoxyphenyl group attached to the other nitrogen atom of the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 2-aminopyridine with 3,4,5-trimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiourea moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea is used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential catalytic properties in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further studies in enzyme inhibition and drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparación Con Compuestos Similares
- N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)benzamide
- N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)pyridin-2-one
- N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
Comparison: N-2-pyridinyl-N’-(3,4,5-trimethoxyphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical properties compared to its analogs. For example, the thiourea group can participate in different types of chemical reactions, such as oxidation and reduction, which may not be as prominent in its benzamide or pyridinone counterparts. Additionally, the trimethoxyphenyl group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
1-pyridin-2-yl-3-(3,4,5-trimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-19-11-8-10(9-12(20-2)14(11)21-3)17-15(22)18-13-6-4-5-7-16-13/h4-9H,1-3H3,(H2,16,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZZQJYLRLATNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4397126.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4397134.png)
![N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4397137.png)


![2-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4397155.png)
![1-[2-(4-Methylphenyl)indolizin-3-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4397158.png)
![N-[(4-chlorophenyl)sulfonyl]phenylalaninamide](/img/structure/B4397166.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397172.png)

![Ethyl 4-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B4397185.png)
![N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B4397192.png)
![4-PROPANAMIDO-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4397220.png)
![ethyl 4-acetyl-2'-amino-1',5-dimethyl-2-oxo-1'H-spiro[furan-3,4'-quinoline]-3'-carboxylate](/img/structure/B4397225.png)
